4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with a benzimidazole ring, and a propoxyphenyl group attached to the triazine ring.
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and the metabolism of folate. It is involved in the reduction of dihydrofolate to tetrahydrofolate, a reaction that is vital for DNA synthesis.
Mode of Action
This compound interacts with DHFR, inhibiting its activity . The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, thereby disrupting DNA synthesis and cell division. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption in the folate pathway leads to a decrease in DNA synthesis and cell division, affecting rapidly dividing cells in particular.
Result of Action
The result of the compound’s action is the inhibition of cell division, particularly in rapidly dividing cells . This can lead to the death of these cells, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazino-benzimidazole compound . Another method involves the use of acetone and piperidine as a catalyst to achieve the cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, acetone, and various nucleophiles. Reaction conditions often involve the use of solvents like dioxane and catalysts such as piperidine .
Major Products Formed
The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can exhibit different biological activities depending on the substituents attached to the core structure .
Scientific Research Applications
4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and other biochemical pathways.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazino-benzimidazole derivatives such as:
- 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines
Uniqueness
What sets 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxyphenyl group may enhance its ability to interact with certain biological targets, making it a unique candidate for further research and development .
Properties
IUPAC Name |
4-(4-propoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-11-24-13-9-7-12(8-10-13)16-21-17(19)22-18-20-14-5-3-4-6-15(14)23(16)18/h3-10,16H,2,11H2,1H3,(H3,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZUSHFOBRURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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